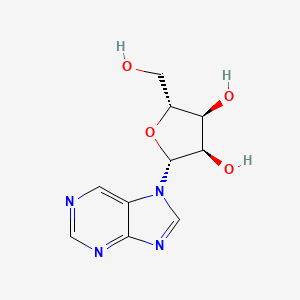

7-beta-D-Ribofuranosyl-7H-purine

Description

Contextualizing Non-Canonical Purine (B94841) Nucleosides and Analogs

Nucleosides, the fundamental building blocks of DNA and RNA, consist of a nucleobase (a purine or pyrimidine) linked to a sugar, typically D-ribose or deoxyribose. nih.gov In canonical purine nucleosides like adenosine (B11128) and guanosine (B1672433), the glycosidic bond connects the N9 atom of the purine ring to the anomeric carbon of the sugar. nih.gov However, a diverse class of "non-canonical" nucleosides exists, which deviates from this standard structure. glenresearch.com These analogs can feature modifications in the base, the sugar, or the linkage between them. wikipedia.org

Non-canonical structures include:

Modified Bases: Halogenated purines or deazapurines, where a nitrogen atom in the purine ring is replaced by a carbon atom. nih.govnih.gov

Modified Sugars: Analogs where the ribofuranose ring is replaced by other structures, such as a cyclopentane (B165970) ring (e.g., aristeromycin) or a thio-sugar where the furanose ring oxygen is replaced by sulfur. nih.govtaylorfrancis.com

Altered Glycosidic Linkage: Nucleosides where the sugar moiety is attached to a position other than N9, such as the N7 position, giving rise to N7-isomers like 7-beta-D-Ribofuranosyl-7H-purine. acs.orgresearchgate.net

These structural variations are not merely chemical curiosities. They are crucial in the development of therapeutics, as they can act as antimetabolites that interfere with cellular processes like nucleic acid synthesis. cancer.govnih.gov By mimicking natural nucleosides, they can be recognized by cellular enzymes but subsequently halt processes such as viral replication or cancer cell proliferation, often by acting as chain terminators for DNA polymerase. wikipedia.org The study of non-canonical nucleosides, therefore, opens avenues for creating drugs with novel mechanisms of action and for exploring complex biological structures like G-quadruplexes and triplex-forming oligonucleotides. glenresearch.com

Significance of N7-Glycosylation in Purine Biochemistry and Synthetic Chemistry

The attachment of a glycosyl group to the N7 position of a purine base is a key feature that distinguishes compounds like this compound from their natural N9-counterparts. This seemingly small positional change has profound implications for both synthetic chemistry and biological activity.

From a synthetic standpoint, the selective formation of the N7-glycosidic bond is a significant challenge. Direct alkylation or glycosylation of purine derivatives often yields a mixture of N7 and N9 isomers. acs.org In these reactions, the N7-substituted product is typically the kinetically favored isomer, formed faster, especially under lower temperatures and shorter reaction times. acs.org However, the N9-isomer is generally the thermodynamically more stable product and often predominates. acs.org This has driven chemists to develop specific methodologies to achieve regioselective N7-glycosylation, such as using tin tetrachloride (SnCl4) as a Lewis acid catalyst, which has been shown to fundamentally influence the regioselectivity of the reaction. acs.orgacs.org

The biochemical and medicinal interest in N7-glycosylated purines has grown substantially. For many years, N7-isomers obtained during synthesis were often disregarded. researchgate.net However, recent research has uncovered their potential biological activities. For instance, some N7-nucleosides have been investigated as potential inhibitors of butyrylcholinesterase, an enzyme relevant to Alzheimer's disease research. acs.org Furthermore, studies have explored the role of the N7 position in interactions within complex biological systems. For example, in the group I ribozyme, the N7 atom of guanosine is involved in critical interactions, and substituting it can affect binding and reactivity. nih.gov The discovery that 7-(β-D-ribofuranosyl)guanine, the N7-regioisomer of natural guanosine, exhibits selective and potent anticancer activity against glioma cell lines has spurred further investigation into this class of compounds. researchgate.net

Overview of Research Trajectories for Modified Nucleosides

Research into modified nucleosides is a dynamic field with trajectories aimed at both therapeutic applications and fundamental biological understanding. news-medical.net A primary focus is the development of antiviral and anticancer agents. cancer.govnih.gov Nucleoside analogs are a well-established class of pharmaceuticals, but the rise of drug resistance necessitates the continuous discovery of new candidates. nih.gov

Current research directions include:

Synthesis of Novel Analogs: Chemists are continuously designing and synthesizing new nucleoside derivatives. This includes creating halogenated nucleosides, which are rare in nature but common in antiviral and anticancer drugs, and developing novel synthetic routes, such as the NBS-promoted oxidative cyclization to create triazolo-purine derivatives. nih.govtandfonline.com Facile synthesis methods, like the sodium salt glycosylation procedure, have been developed to produce specific isomers like 7-beta-D-ribofuranosyl-3-deazaguanine without contamination from other isomers. nih.govnih.gov

Elucidating Metabolic Pathways: A crucial aspect of research involves understanding how these analogs are metabolized within the cell. nih.gov Since most are prodrugs, they must be phosphorylated to their active forms. nih.gov Studies focus on the enzymes involved, such as adenosine kinase and AMP deaminase, and how co-administration of other drugs might potentiate their effects. nih.gov

Exploring RNA Modifications: There is a growing interest in naturally occurring modified nucleosides within RNA, which play roles in regulating gene expression and protein synthesis. news-medical.netnih.govresearchgate.net Some modifications can suppress the immunostimulatory activity of RNA, which has significant implications for the development of RNA-based therapeutics. researchgate.net Understanding the enzymes that create these modifications provides new tools for synthesizing modified nucleosides. news-medical.net

The study of this compound and its derivatives fits squarely within these trajectories. Research into its synthesis contributes to the broader toolkit for creating specific nucleoside isomers. tandfonline.comresearchgate.net Investigations into its biological properties, such as the antiglioma activity of its guanine (B1146940) analog, highlight the therapeutic potential that can be unlocked by exploring non-canonical structures. researchgate.net

Data Tables

Table 1: Synthesis and Research Findings for this compound and Related N7-Analogs

| Compound/Derivative Class | Synthesis Method | Key Research Finding/Application | Reference(s) |

| 7-β-D-Ribofuranosyl-7H-1,2,4-triazolo[3,4-i]purines | NBS-promoted oxidative cyclization of corresponding hydrazones. | Provides a rapid and high-yield synthesis method using a mild reagent. | tandfonline.comtandfonline.com |

| 7-beta-D-ribofuranosyl-3-deazaguanine | Sodium salt glycosylation method. | Developed a facile synthesis that exclusively yields the desired N7-isomer. | nih.govnih.gov |

| 7-(β-d-Ribofuranosyl)guanine | N/A (focus on activity). | Demonstrated selective and high anticancer activity in vitro against glioma cell lines (T98G and U-251 MG). | researchgate.net |

| N7-tert-alkylated 6-chloropurine (B14466) | Reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl4 as a catalyst. | A method for regioselective introduction of bulky alkyl groups at the N7 position, creating a versatile intermediate for further derivatization. | acs.org |

| 5-amino-TCNR | Ammonolysis of a cyanocarbonitrile precursor. | Showed more potent inhibition of purine nucleoside phosphorylase (PNPase) than its parent compound, TCNR. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2149-71-5 |

|---|---|

Molecular Formula |

C10H12N4O4 |

Molecular Weight |

252.23 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-purin-7-yloxolane-3,4-diol |

InChI |

InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-9-5(14)1-11-3-12-9/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1 |

InChI Key |

TXDJXYCWUSYGSN-FDDDBJFASA-N |

Isomeric SMILES |

C1=C2C(=NC=N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=C2C(=NC=N1)N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Transformations Involving 7 Beta D Ribofuranosyl 7h Purine

Exploration of Biosynthetic Routes for Non-Canonical Purine (B94841) Nucleosides

The origin of 7-beta-D-Ribofuranosyl-7H-purine and related non-canonical nucleosides can be traced back to potential prebiotic scenarios and the broad capabilities of microbial enzymes.

Prebiotic Chemistry and Non-Canonical Nucleoside Formation

The "RNA first" model for the origin of life necessitates plausible prebiotic routes to ribonucleotides. Research into these pathways has shown that the formation of the canonical N9-glycosidic bond in purine nucleosides is often accompanied by the production of non-canonical isomers, including N7-substituted variants.

Studies have demonstrated that the direct condensation of ribose with purine nucleobases can yield nucleosides, although often with a mixture of isomers. nih.gov For instance, in simulated prebiotic coupling reactions involving ribose 1,2-cyclic phosphate (B84403) and guanine (B1146940), the formation of N7-ribofuranosylguanine 2'-phosphate was observed alongside the canonical N9-isomer. nih.govresearchgate.net This suggests that both N9- and N7-isomers could have been present in the primordial environment.

Furthermore, a proposed prebiotic synthesis of purine deoxynucleosides via a "tethered transglycosylation" method also showed the formation of N7-isomers. In this route, the reaction of 8-mercaptoadenine with anhydro-pyrimidines could lead to both N9- and N7-deoxyadenosine products. nih.gov Interestingly, while the natural N9-linked products showed enhanced stability, the formation of N7-deoxyadenosine was explicitly noted, highlighting a plausible prebiotic pathway for its existence. nih.gov These findings collectively suggest that N7-ribosylated purines are not just laboratory artifacts but could have been part of the chemical inventory on early Earth from which life emerged.

Microbial Biosynthesis of Modified Nucleosides

While specific biosynthetic pathways dedicated to the de novo production of this compound have not been identified in microorganisms, bacteria possess a versatile enzymatic toolkit capable of synthesizing various modified nucleosides. The existence of naturally occurring N7-nucleosides, such as pseudovitamin B12 and the cytokinin raphanatin, confirms that N7-glycosidic bond formation occurs in nature. nih.gov

Microbial enzymes, particularly those in the purine salvage pathway, exhibit broad substrate specificity. As detailed in subsequent sections, enzymes like purine nucleoside phosphorylase (PNP) from bacteria such as E. coli can catalyze the formation of N7-ribosylated purines in the reverse reaction (synthesis from a purine base and ribose-1-phosphate). nih.gov This enzymatic capability means that if the purine base is available, microbes have the potential to generate this compound, not as part of a dedicated pathway but as a result of the promiscuous activity of salvage enzymes.

Enzymatic Conversion and Metabolism of this compound

The metabolic fate of this compound is primarily dictated by the action of nucleoside phosphorylases and potentially kinases, which can recognize it as a substrate, albeit with different efficiencies compared to their canonical counterparts.

Role of Nucleoside Phosphorylases and Kinases in Modified Nucleoside Metabolism

Purine Nucleoside Phosphorylases (PNPs): These enzymes (EC 2.4.2.1) are central to the purine salvage pathway, catalyzing the reversible phosphorolytic cleavage of the glycosidic bond of purine nucleosides to yield the free purine base and ribose-1-phosphate. mdpi.comwikipedia.org Research has shown that N7-ribosylated purines are recognized and processed by PNPs from various sources, including E. coli, calf spleen, and human erythrocytes. nih.gov

Specifically, the 7-beta-D-ribosides of hypoxanthine (B114508) (N7Ino) and guanine (N7Guo), which are structurally related to this compound, were found to be weak substrates for these enzymes. nih.gov For human erythrocyte PNP, the catalytic efficiency (Vmax/Km) for the phosphorolysis of N7Guo and N7Ino was only 0.08% and 0.02%, respectively, of the efficiency for the natural substrate inosine (B1671953). nih.gov This demonstrates that while the enzyme can metabolize these non-canonical nucleosides, it does so much less effectively than its primary substrates. nih.gov

Kinetic Parameters for the Phosphorolysis of N7-Substituted Purine Ribosides by Various PNPs

| Compound | Enzyme Source | Km (μM) | Relative Vmax/Km (vs. Inosine) |

|---|---|---|---|

| 7-β-D-ribofuranosylguanine (N7Guo) | Human Erythrocyte | 108 | 0.08% |

| 7-β-D-ribofuranosylguanine (N7Guo) | Calf Spleen | 27 | N/A |

| 7-β-D-ribofuranosylguanine (N7Guo) | E. coli | 450 | N/A |

| 7-β-D-ribofuranosylhypoxanthine (N7Ino) | Human Erythrocyte | 1260 | 0.02% |

| 7-β-D-ribofuranosylhypoxanthine (N7Ino) | Calf Spleen | 1520 | N/A |

| 7-β-D-ribofuranosylhypoxanthine (N7Ino) | E. coli | 640 | N/A |

Nucleoside Kinases: The phosphorylation of a nucleoside to a nucleotide is a critical activation step for its incorporation into nucleic acids or its participation in other metabolic pathways. nih.gov While direct phosphorylation of this compound is not well-documented, structural studies of human deoxycytidine kinase (dCK) provide insights into how such an interaction might occur. The active site of dCK can adjust to bind different purine nucleosides, and key residues like Arg104 form hydrogen bonds with the N7 position of the purine ring. nih.gov This structural flexibility suggests that N7-ribosides could potentially be accommodated in the active site. Although other modified nucleosides, such as 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine, are known to be substrates for adenosine (B11128) kinase, the activity of kinases on N7-isomers remains an area for further investigation. nih.gov

Transglycosylation and Epimerization Reactions of Nucleosides

Transglycosylation is an enzymatic reaction that transfers a glycosyl moiety from one base to another, often catalyzed by nucleoside phosphorylases. mdpi.comresearchgate.net This process is a known mechanism for the interconversion of nucleosides and can occur between different nitrogen atoms of the same purine ring. researchgate.nettandfonline.com Specifically, a 7⇄9 transglycosylation mechanism has been proposed for guanine and other 6-oxopurines. tandfonline.com This reversible isomerization suggests a potential pathway by which this compound could be formed from its N9 counterpart, or vice-versa, within a cellular environment. Enzymatic transglycosylation using E. coli PNP has been effectively used as a synthetic method to produce various modified purine nucleosides, underscoring the enzyme's capacity to facilitate such reactions. mdpi.com No significant evidence was found for epimerization reactions involving this compound.

Enzyme Specificity and Substrate Promiscuity with this compound

The interaction of enzymes with this compound is a clear example of substrate promiscuity, where an enzyme can act on non-standard substrates. Purine nucleoside phosphorylases exhibit different degrees of specificity depending on their origin. Mammalian PNPs are generally more specific for 6-oxopurines (inosine, guanosine), whereas bacterial PNPs, like that from E. coli, have a much broader substrate range, accepting 6-amino and other modified purine nucleosides. nih.govebi.ac.uk

The ability of E. coli PNP to process N7-ribosides of guanine and hypoxanthine, even at low efficiency, is a hallmark of this promiscuity. nih.gov This broad specificity allows the enzyme to participate in the metabolism of a wider array of compounds than its mammalian homolog. Similarly, the conformational adaptability of human deoxycytidine kinase, which adjusts its active site to accommodate the different hydrogen-bonding patterns of adenosine and guanosine (B1672433) at the N7 position, further illustrates how enzymes can interact with a variety of purine structures. nih.gov This promiscuity ensures that non-canonical nucleosides, should they appear in the cell, can be processed by the existing metabolic machinery.

Intracellular Fate and Processing in Model Systems

The journey of this compound and its analogs within a cell is a multi-step process involving uptake, enzymatic modification, and potential incorporation into cellular components. While direct studies on this compound are limited, research on structurally similar N7-substituted purine nucleosides provides significant insights into its likely metabolic fate.

The initial step in the intracellular processing is the transport of the compound across the cell membrane. Studies on N7-platinated guanosine derivatives have shown that these molecules can be taken up by cells, such as HeLa cervical cancer cells, through plasma membrane transport processes. nih.gov This suggests that this compound may also utilize existing nucleoside transport mechanisms to enter the cell.

Once inside the cell, the key transformation for many nucleoside analogs is phosphorylation, a process that converts them into their nucleotide forms (mono-, di-, and triphosphates). This conversion is crucial as the triphosphate form is often the biologically active species that can interfere with nucleic acid synthesis or other cellular processes.

Research on an N7-substituted acyclic nucleoside analog, 2-amino-7-(1,3-dihydroxy-2-propoxymethyl)purine, in CEM cells (a human T-lymphoblastoid cell line), has demonstrated that these types of compounds can be efficiently phosphorylated. biochemden.com The study revealed a time- and concentration-dependent conversion to its monophosphate, diphosphate, and triphosphate forms. biochemden.com The intracellular half-life of the di- and triphosphate metabolites was found to be approximately 3 to 6 hours. biochemden.com

A critical enzyme identified in the phosphorylation of this N7-acyclic analog is deoxycytidine kinase (dCK). biochemden.com The dependence on dCK was confirmed by the observation that deoxycytidine kinase-deficient cells showed significantly reduced formation of the phosphorylated metabolites. biochemden.com Furthermore, purified dCK was shown to directly phosphorylate the analog to its monophosphate form. biochemden.com

While this data is from an acyclic analog, it provides a strong model for the potential intracellular processing of this compound. It is plausible that cellular kinases, such as dCK or other nucleoside kinases, could recognize the ribose moiety of this compound and catalyze its phosphorylation.

The general pathway for the synthesis of purine nucleotides from precursors involves a series of enzymatic steps, ultimately leading to the formation of inosine monophosphate (IMP), which is then converted to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). nih.gov Synthetic nucleoside analogs can often enter these pathways at various points, depending on their structure and the enzymes that can act upon them.

The table below summarizes the key enzymatic transformations and intracellular processing steps that are likely relevant to this compound, based on studies of its close analogs.

| Compound/Analog | Model System | Key Enzyme(s) | Observed Transformation/Process | Research Finding |

| 7-beta-D-Ribofuranosylguanine | Human Erythrocytes, Calf Spleen, E. coli | Purine Nucleoside Phosphorylase (PNP) | Phosphorolysis | Weak substrate for PNP. |

| 7-beta-D-Ribofuranosylhypoxanthine | Human Erythrocytes, Calf Spleen, E. coli | Purine Nucleoside Phosphorylase (PNP) | Phosphorolysis | Weak substrate for PNP. |

| 2-amino-7-(1,3-dihydroxy-2-propoxymethyl)purine | CEM cells | Deoxycytidine Kinase (dCK) | Phosphorylation to mono-, di-, and triphosphates | Demonstrates that N7-substituted purine analogs can be anabolized intracellularly. |

| N7-Platinated Guanosine derivatives | HeLa cells | Plasma Membrane Transporters | Cellular Uptake | Shows that N7-substituted purines can be transported into cells. nih.gov |

It is important to note that the efficiency of these processes for this compound itself remains to be experimentally determined. Further research is necessary to fully elucidate its specific intracellular metabolic pathway and to identify the precise kinases and transporters involved in its processing within different cell types.

Molecular and Structural Biology of 7 Beta D Ribofuranosyl 7h Purine Interactions

Conformational Analysis of 7-beta-D-Ribofuranosyl-7H-purine

The three-dimensional structure of a nucleoside is critical to its biological function and is primarily defined by the conformation of the sugar moiety and the orientation of the base relative to the sugar.

Sugar Pucker Conformations

The five-membered furanose ring of the ribose sugar is not planar and exists in a puckered conformation. This "sugar pucker" is crucial as it determines the relative orientation of the phosphate (B84403) backbone in nucleic acids. The conformation is typically described by the positions of the C2' and C3' atoms relative to the plane formed by C1', O4', and C4'. The two most common conformations are C2'-endo and C3'-endo.

C2'-endo (South conformation): The C2' atom is displaced on the same side of the plane as the C5' atom. This conformation is characteristic of B-form DNA.

C3'-endo (North conformation): The C3' atom is on the same side of the plane as the C5' atom. This pucker is predominantly found in A-form DNA and RNA. nih.gov

The sugar pucker of nucleosides can be influenced by substituents on the furanose ring. nih.gov For instance, electron-withdrawing groups like fluorine can significantly bias the conformational equilibrium. nih.gov While specific experimental crystallographic or detailed NMR data for this compound is not extensively documented in readily available literature, its conformational preferences can be inferred from studies on related β-D-ribofuranosides. Techniques such as 1H NMR spectroscopy and Density Functional Theory (DFT) calculations are standard methods for identifying the preferred E0-like and E4-like conformations in such molecules. nih.gov Studies on ribonucleosides without constraining groups generally show they adopt 3E-like and 2E-like conformations. nih.gov

Table 1: General Sugar Pucker Conformations in Purine (B94841) Nucleosides

| Conformation | Puckering Type | Associated Nucleic Acid Form |

| C2'-endo | South (S) | B-DNA |

| C3'-endo | North (N) | A-DNA, RNA |

Glycosidic Bond Orientation

Anti Conformation: The purine base is oriented away from the sugar ring. This is the predominant conformation for standard purine nucleosides in B-DNA.

Syn Conformation: The purine base is positioned over the sugar ring.

The specific N7 linkage in this compound, as opposed to the more common N9 linkage in biological purine nucleosides, influences this orientation. For many N7-substituted purine analogues, the conformation is critical for their interaction with enzymes.

Interactions with Nucleic Acids (DNA, RNA)

The substitution at the N7 position of the purine ring makes this compound a non-canonical nucleoside, meaning it is not a standard building block of DNA and RNA. Its presence in a nucleic acid chain would be the result of modification or synthetic incorporation.

Incorporation into Nucleic Acid Chains and Its Structural Consequences

The incorporation of non-standard purine nucleosides can have significant structural and functional consequences. The N7-glycosidic linkage fundamentally alters the geometry compared to a standard N9-linked purine. Studies on closely related 8-aza-7-deazapurine analogues, where the C8 and N7 atoms are swapped, show that these mimics can be excellent substrates for enzymes and can significantly increase the thermal stability of DNA duplexes when they replace canonical purines. nih.gov

The stability of the N-glycosidic bond itself is a critical factor. The N7 position of guanine (B1146940) is a highly nucleophilic site, making it susceptible to chemical modifications and, under acidic conditions, to depurination (cleavage of the C1'-N9 bond). nih.gov While the base would remain attached to the sugar via the C8-C5' bond in certain lesions like 8,5'-cyclopurine deoxynucleosides, the stability of the N7-glycosidic bond in this compound within a DNA strand would be a key determinant of its structural impact. nih.gov

Impact on Non-Canonical Nucleic Acid Structures (e.g., G-quadruplexes, triplexes)

Non-canonical DNA structures play various roles in the cell, and their stability can be modulated by modified nucleosides.

G-quadruplexes: These are four-stranded structures formed in guanine-rich sequences. The specific topology (e.g., parallel vs. anti-parallel) of a G-quadruplex can determine its biological function, such as the ability to repress mRNA translation. nih.gov While direct studies on this compound's effect are limited, the introduction of any modified guanine analogue could potentially alter the topology and stability of these structures.

Triplexes: DNA triple helices are formed when a third strand, often a triplex-forming oligonucleotide (TFO), binds within the major groove of a DNA duplex. This interaction has potential for gene regulation. The development of TFOs that can bind to any sequence is limited by the need for specific hydrogen bonding. N7-substituted purine nucleosides have been specifically investigated for this purpose. For instance, oligonucleotides containing the analogue 7-(2′-deoxy-β-D-ribofuranosyl)hypoxanthine have been prepared and studied for their ability to form triple helices. researchgate.net Similarly, N7-hypoxanthine and N7-aminopurine nucleosides have been systematically investigated for their capacity to bind at inversion sites within a DNA target, a common challenge in triplex formation. nih.gov The placement of a nucleoside at the N7 position of a purine can alter the hydrogen bonding patterns available for triplex formation. nih.gov

Enzyme-Ligand Binding Mechanisms for this compound and Analogues

The N7-ribosylation of purines significantly affects their recognition and processing by enzymes involved in purine metabolism.

A key enzyme in the purine salvage pathway is Purine Nucleoside Phosphorylase (PNP), which catalyzes the reversible phosphorolysis of N9-ribosyl purine nucleosides. mdpi.com Studies have shown that 7-beta-D-ribosides of purines are also recognized by PNP, albeit differently from their N9 counterparts. The 7-beta-D-ribosides of guanine (N7Guo) and hypoxanthine (B114508) (N7Ino) were found to be weak substrates for PNP from various sources, including human erythrocytes, calf spleen, and E. coli. nih.gov The interaction is competitive, indicating that these N7-nucleosides bind at the same active site as the natural substrates. nih.gov

Furthermore, N7-acyclonucleoside analogues of guanine have been shown to be effective inhibitors of PNP. nih.gov For example, 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine was a more potent inhibitor of human and rabbit PNP than its corresponding N9-isomer. nih.gov This highlights that the N7 position is a viable site for designing enzyme inhibitors.

Recent research has also shown that nucleoside phosphorylases can catalyze the formation of N7-xanthosine, a "non-native" glycosylation product with unusual physicochemical properties, further demonstrating that enzymes can produce N7-ribosylated purines. nih.gov

Table 2: Kinetic Parameters for the Phosphorolysis of N7-Purine Ribosides by Purine Nucleoside Phosphorylases (PNP)

| Substrate | Enzyme Source | Km (µM) | Relative Vmax/Km (% of Inosine) |

| 7-β-D-ribofuranosylguanine (N7Guo) | Human Erythrocyte PNP | 108 | 0.08% |

| Calf Spleen PNP | 27 | N/A | |

| E. coli PNP | 450 | N/A | |

| 7-β-D-ribofuranosylhypoxanthine (N7Ino) | Human Erythrocyte PNP | 1260 | 0.02% |

| Calf Spleen PNP | 1520 | N/A | |

| E. coli PNP | 640 | N/A |

Data sourced from Biochemical Pharmacology, 1994. nih.gov

Other enzymes in purine metabolism can also process purine analogues. For example, the analogue 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine acts as a substrate for both adenosine (B11128) deaminase and adenosine kinase, demonstrating that modifications to the purine ring and glycosidic linkage position can lead to varied interactions with a range of metabolic enzymes. nih.gov

Active Site Recognition and Allosteric Modulation

The interaction of 7-β-D-ribofuranosyl-7H-purine and its analogs with enzyme active sites has been a subject of study, particularly concerning purine nucleoside phosphorylase (PNP). Research has shown that analogs of 7-β-D-ribofuranosyl-7H-purine, such as the 7-β-D-ribosides of guanine and hypoxanthine, are recognized by the active site of PNP. These compounds have been demonstrated to act as competitive inhibitors with respect to nucleoside substrates like inosine (B1671953) and guanosine (B1672433). nih.gov This competitive inhibition indicates that these analogs bind to the same active site as the natural substrates. nih.gov

The 7-β-D-ribosides of guanine and hypoxanthine have also been identified as weak substrates for PNP from various sources, including human erythrocytes, calf spleen, and E. coli. nih.gov The Michaelis constants (Km) for 7-β-D-ribofuranosylguanine with human and calf PNP were determined to be 108 µM and 27 µM, respectively. For 7-β-D-ribofuranosylhypoxanthine, the Km values were 1.26 mM and 1.52 mM for the human and calf enzymes, respectively. nih.gov

In studies involving tricyclic nucleobase analogs with PNP, the key catalytic residue Asp204 has been shown to form a hydrogen bond with the N7 position of the purine ring in the open conformation of the enzyme's active site. mdpi.com The catalytic process is initiated upon a conformational change to the closed form, which brings other active site residues, such as Arg217, into proximity, leading to the deprotonation of Asp204 and protonation of the N7 of the purine ring. mdpi.com

Currently, there is no available scientific literature describing the allosteric modulation of enzymes by 7-β-D-ribofuranosyl-7H-purine. The known interactions point towards competitive binding at the active site rather than allosteric regulation.

| Compound | Enzyme | Source | Km |

| 7-β-D-ribofuranosylguanine | Purine Nucleoside Phosphorylase | Human | 108 µM |

| 7-β-D-ribofuranosylguanine | Purine Nucleoside Phosphorylase | Calf | 27 µM |

| 7-β-D-ribofuranosylguanine | Purine Nucleoside Phosphorylase | E. coli | 450 µM |

| 7-β-D-ribofuranosylhypoxanthine | Purine Nucleoside Phosphorylase | Human | 1.26 mM |

| 7-β-D-ribofuranosylhypoxanthine | Purine Nucleoside Phosphorylase | Calf | 1.52 mM |

| 7-β-D-ribofuranosylhypoxanthine | Purine Nucleoside Phosphorylase | E. coli | 0.64 mM |

Table 1: Michaelis constants (Km) for 7-β-D-ribofuranosyl purine analogs with Purine Nucleoside Phosphorylase from different sources. nih.gov

Structural Basis of Enzyme Inhibition/Activation

The phosphorolysis of these N7-ribosides by PNP, albeit weak, indicates that the enzyme can catalyze the cleavage of the glycosidic bond, similar to its action on natural N9-riboside substrates. nih.gov The significantly lower efficiency, with pseudo-first-order rate constants (Vmax/Km) for the phosphorolysis of 7-β-D-ribofuranosylguanine and 7-β-D-ribofuranosylhypoxanthine by human PNP being only 0.08% and 0.02% of that for inosine, respectively, highlights critical differences in the precise positioning and interaction within the active site that are necessary for efficient catalysis. nih.gov

For effective catalysis by PNP, protonation of the N7 position of the purine ring is a key step. mdpi.com While 7-β-D-ribofuranosyl purines have the nitrogen at this position, the orientation of the ribose sugar at the 7-position may lead to a suboptimal alignment for the catalytic machinery of the enzyme compared to the natural 9-substituted purine nucleosides.

There is no scientific information available regarding the activation of enzymes by 7-β-D-ribofuranosyl-7H-purine.

Protein-Ligand Interactions Beyond Enzymes

While the interactions of 7-β-D-ribofuranosyl-7H-purine and its analogs have been primarily studied in the context of enzymes, there is limited research on their binding to other types of proteins.

An analog, 7-β-D-ribofuranosylxanthine, has been synthesized and evaluated for its affinity to adenosine receptors. nih.gov This compound, an isomer of xanthosine, demonstrated a higher affinity and greater selectivity for the A1 adenosine receptor compared to other xanthine (B1682287) nucleosides and was characterized as a partial agonist. nih.gov This finding suggests that the 7-β-D-ribofuranosyl configuration can be accommodated by the ligand-binding pocket of certain G-protein coupled receptors.

However, there is a lack of specific studies on the interaction of 7-β-D-ribofuranosyl-7H-purine itself with non-enzymatic proteins such as receptors, transport proteins, or structural proteins. Therefore, a comprehensive understanding of its broader protein-ligand interactions remains to be elucidated.

Biological Roles and Cellular Mechanisms of Action Non Clinical Focus

Modulation of Cellular Processes by 7-beta-D-Ribofuranosyl-7H-purine

Nebularine (B15395) exerts its influence on cellular function by mimicking endogenous purine (B94841) nucleosides, thereby interacting with enzymes and pathways that utilize adenosine (B11128) and its derivatives. This molecular mimicry allows it to modulate DNA and RNA synthesis, gene expression, and protein biosynthesis.

A primary mechanism of nebularine's biological activity is its potent inhibition of both DNA and RNA synthesis. nih.govmedchemexpress.comtargetmol.com After cellular uptake, nebularine is extensively phosphorylated by cellular kinases, such as adenosine kinase, to its monophosphate, diphosphate, and ultimately triphosphate derivatives. nih.govwikipedia.orgnih.gov The resulting nebularine triphosphate acts as a competitive inhibitor with respect to ATP in reactions catalyzed by RNA polymerase. nih.gov This competition curtails the synthesis of RNA, with a particularly strong inhibitory effect observed on the production of ribosomal RNA (rRNA). nih.gov

The interference with nucleic acid synthesis is a key component of its cytotoxic effects. By limiting the pool of available purine nucleotides and directly inhibiting polymerase activity, nebularine effectively halts the processes required for cell proliferation and function. medchemexpress.comtargetmol.com This anti-proliferative capacity is linked to its ability to disrupt the cell cycle and induce apoptosis, or programmed cell death, in various cell types. medchemexpress.comtargetmol.com

| Pathway/Enzyme | Effect of Nebularine | Mechanism |

| RNA Synthesis | Strong Inhibition | The triphosphate derivative competitively inhibits RNA polymerase with respect to ATP. nih.gov |

| DNA Synthesis | Inhibition | General inhibition as a purine nucleoside analog. medchemexpress.comtargetmol.com |

| Adenosine Kinase | Substrate | Nebularine is phosphorylated, a necessary step for its incorporation into metabolic pathways and inhibitory action. nih.gov |

| Adenosine Deaminase | Inhibition | Nebularine acts as an inhibitor of this enzyme. |

By inhibiting RNA synthesis, nebularine directly impacts gene expression at the transcriptional level. nih.gov The reduced synthesis of messenger RNA (mRNA) leads to a downstream decrease in the template available for protein synthesis. The most pronounced effect is on the synthesis of ribosomal components, which are essential for building the cell's protein synthesis machinery. nih.gov

The biosynthesis of nebularine itself involves the direct enzymatic deamination of adenosine, highlighting a close metabolic relationship with natural purine pathways. researchgate.net This relationship underscores how its presence can disrupt the delicate balance of purine pools, which are not only building blocks for nucleic acids but also key components in cellular energy and signaling. mdpi.com The formation of unsubstituted purine or its nucleoside from adenosine could potentially affect the regulation of cellular functions, including purinergic signaling. researchgate.net

The functional integrity of ribosomes is critically dependent on the continuous synthesis of ribosomal RNA (rRNA) and ribosomal proteins. Nebularine's strong inhibition of rRNA synthesis directly compromises the cell's ability to produce new ribosomes. nih.gov A deficit in functional ribosomes leads to a global reduction in protein biosynthesis, as the machinery for translating mRNA into protein becomes limited. nih.gov

Role in Microbial Biochemistry and Pathogen Biology

Nebularine has demonstrated notable antibiotic activity against a variety of microorganisms. researchgate.net It is particularly effective against several species of Mycobacterium, including M. tuberculosis, M. avium, and M. phlei. researchgate.net Its activity also extends to Brucella abortus. researchgate.net The mechanism in these pathogens is believed to mirror its action in eukaryotic cells, namely the disruption of nucleic acid synthesis and essential metabolic processes.

While it shows potent activity against certain bacteria, its effects on fungi are more moderate. researchgate.net For instance, it exhibits mild antifungal activity against Magnaporthe grisea and Trichophyton mentagrophytes. researchgate.net The presence of nebularine in the producing organisms, such as Lepista nebularis and Streptomyces yokosukanensis, suggests it may play a role in chemical defense, allowing these organisms to compete in their natural environments. researchgate.net

| Organism | Activity | Reference |

| Mycobacterium tuberculosis | Active | |

| Mycobacterium avium | Active | |

| Mycobacterium phlei | Active | |

| Brucella abortus | Active | researchgate.net |

| Magnaporthe grisea | Mildly Active | researchgate.net |

| Trichophyton mentagrophytes | Mildly Active | researchgate.net |

| Herpes Simplex Virus 1 (HSV-1) | Active (reduces plaque formation) |

Involvement in Cellular Signaling Pathways

As an adenosine analog, nebularine has the potential to influence purinergic signaling pathways, which are crucial for a wide array of physiological processes. researchgate.netmdpi.com These pathways rely on purines like adenosine and ATP acting as extracellular signaling molecules that bind to specific purinergic receptors (e.g., P1 adenosine receptors). mdpi.com By altering the available pool of adenosine through competition and enzymatic inhibition (e.g., of adenosine deaminase and adenosine kinase), nebularine can indirectly modulate the activation of these signaling cascades. nih.gov

Furthermore, the depletion of the purine nucleotide pool, a consequence of nebularine's action, has been shown to trigger other cellular responses. For example, purine depletion can stimulate the serine synthesis pathway and induce changes associated with cell migration, indicating a complex interplay between nucleotide metabolism and other cellular signaling networks. nih.gov

Investigational Utility as Biochemical Probes in Research

Due to its specific mechanism of action, nebularine serves as a valuable biochemical tool for studying cellular processes. Its ability to selectively inhibit RNA synthesis allows researchers to investigate the dynamics of transcription and its downstream effects on cellular function. nih.gov It can be used to probe the importance of purine metabolism in various biological systems, from mammalian cells to plants, where it has been shown to inhibit root growth.

The synthesis of nebularine analogues continues to be an area of research, with the goal of creating more specific inhibitors for enzymes like adenosine deaminase or developing novel biochemical probes to study purine-dependent pathways. researchgate.netnih.gov These synthetic analogues help in dissecting the structural requirements for interaction with specific enzymes and can serve as tool compounds to explore complex biological phenomena, such as the role of specific metabolic pathways in disease. nih.gov

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 7-beta-D-Ribofuranosyl-7H-purine in solution. It provides precise information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the purine (B94841) and ribofuranose moieties.

One-Dimensional and Two-Dimensional NMR Techniques

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers primary data on the chemical shifts and coupling constants of the molecule. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information on the carbon skeleton.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between nuclei. Key 2D techniques include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For nebularine (B15395), it would confirm the connectivity of the protons within the ribose ring (H-1' to H-5'). scielo.br

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for connecting the purine base to the ribose sugar by showing a correlation between the anomeric proton (H-1') of the ribose and the carbons of the purine ring (e.g., C-4 and C-8), and confirming the N-7 glycosidic linkage. nih.gov

The combined data from these NMR experiments allow for the unequivocal assignment of all proton and carbon signals, confirming the identity and isomeric form of this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Nebularine) Note: Chemical shifts (δ) are reported in ppm and are referenced to a standard. Values can vary slightly depending on the solvent and experimental conditions.

| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Purine Base | ||

| 2 | ~8.9 | ~152 |

| 4 | - | ~149 |

| 5 | - | ~125 |

| 6 | ~9.1 | ~146 |

| 8 | ~8.7 | ~143 |

| Ribose Moiety | ||

| 1' | ~6.1 | ~90 |

| 2' | ~4.6 | ~74 |

| 3' | ~4.3 | ~71 |

| 4' | ~4.2 | ~86 |

| 5' | ~3.7, ~3.8 | ~62 |

This table is a composite based on typical values for purine ribonucleosides and available data. Specific experimental values may vary. scielo.brrsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and selective method for the detection and quantification of nebularine in complex mixtures. The liquid chromatography step separates the compound from other components, after which it is ionized (e.g., by Electrospray Ionization - ESI) and analyzed by the mass spectrometer.

In a typical positive ion mode ESI-MS analysis, nebularine (C₁₀H₁₂N₄O₄, exact mass: 252.0858) is detected as the protonated molecular ion [M+H]⁺ at an m/z of approximately 253.09.

Tandem MS (MS/MS) analysis involves isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. A key fragmentation pathway for nucleosides like nebularine is the cleavage of the N-glycosidic bond that links the purine base to the ribose sugar. This results in two major fragments: the purine base and the ribose sugar.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound (Nebularine) from LC-ESI-QTOF-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity |

| 253.0932 | 133.0665 | [Ribose moiety]⁺ |

| 253.0932 | 121.0508 | [Purine base + H]⁺ |

This fragmentation pattern, with the characteristic loss of the sugar moiety, is a hallmark of nucleosides and confirms the composition of the molecule.

X-ray Crystallography and Diffraction Studies for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An X-ray diffraction study on a single crystal of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. This technique would unambiguously confirm the relative stereochemistry of the chiral centers in the ribose sugar and the β-configuration of the glycosidic bond.

Furthermore, crystallographic data reveals the conformation of the molecule in the crystal lattice, detailing the pucker of the ribofuranose ring (e.g., C2'-endo, C3'-endo) and the orientation of the purine base relative to the sugar (syn or anti). It also provides insights into intermolecular interactions, such as hydrogen bonding and base stacking, which govern the crystal packing. While specific crystallographic data for this compound is not widely published, data for related purine nucleosides are available in repositories like the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD). clemson.eduuiowa.edumanchester.ac.uknih.govwustl.educrystallography.netnih.gov Such data for analogous compounds provide a robust framework for understanding the expected solid-state structure of nebularine.

Circular Dichroism (CD) Spectroscopy for Conformational Dynamics

The conformation around the glycosidic bond (syn vs. anti).

The puckering of the ribose ring (the equilibrium between different twist and envelope forms).

The orientation of the exocyclic 5'-hydroxymethyl group.

Changes in the CD spectrum can indicate shifts in these conformational equilibria, which can be induced by factors such as temperature, pH, or binding to other molecules. rsc.orgnih.gov For purine nucleosides, the CD spectrum typically exhibits characteristic bands in the UV region (around 210-280 nm) that are associated with the electronic transitions of the purine chromophore. nih.gov The signs and magnitudes of these bands are directly related to the preferred conformation of the molecule in solution, making CD a powerful technique for probing its dynamic structural properties. crystallography.netresearchgate.net

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure, functional groups, and intermolecular interactions of this compound. These techniques are complementary, as some vibrational modes may be strong in the Raman spectrum but weak in the IR spectrum, and vice versa. researchgate.net

The spectra reveal characteristic frequencies corresponding to the stretching and bending vibrations of specific chemical bonds within the molecule. For nebularine, this includes:

O-H stretching vibrations from the hydroxyl groups on the ribose sugar.

N-H and C-H stretching vibrations in the purine ring.

C=C and C=N stretching vibrations within the aromatic purine system.

C-O stretching vibrations of the ribose ether and alcohol groups.

These techniques are particularly sensitive to hydrogen bonding. The formation of intermolecular or intramolecular hydrogen bonds can cause shifts in the vibrational frequencies, providing valuable information about the molecule's interactions in both solid and solution states. nih.govresearchgate.netresearchgate.net A normal coordinate analysis can be performed, often aided by density functional theory (DFT) calculations, to assign the observed vibrational bands to specific atomic motions within the molecule. nih.govresearchgate.netscirp.org

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | O-H stretch | Ribose hydroxyls |

| 3100 - 3000 | C-H stretch | Purine ring |

| 1650 - 1550 | C=C, C=N stretch | Purine ring system |

| 1250 - 1050 | C-O stretch | Ribose C-O-C, C-OH |

| < 1000 | Ring bending/puckering | Purine and Ribose rings |

This table provides general ranges for the expected vibrational modes. Specific peak positions and intensities would be determined by experimental measurement.

Chromatographic Techniques for Separation and Purification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of purine nucleosides, including this compound and its isomers. The versatility of HPLC allows for the separation of these compounds from complex biological matrices, reaction mixtures, and from closely related structural analogues. The primary modes of HPLC utilized for this class of compounds are reversed-phase (RP-HPLC) and ion-exchange chromatography (IEX-HPLC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

Reversed-phase HPLC is the most common method for the separation of purine nucleosides. This technique employs a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more hydrophobic compounds being retained longer on the column.

Detailed research findings indicate that the separation of purine nucleosides is highly dependent on the mobile phase composition, including the pH, buffer type, and the concentration of the organic modifier (e.g., methanol (B129727) or acetonitrile). For instance, a mixture of an acetate (B1210297) buffer and methanol can provide excellent resolution of various purine bases and their corresponding nucleosides. microsynth.com The pH of the mobile phase is a critical parameter that influences the ionization state of the purine and ribose moieties, thereby affecting their retention behavior. A pH around 4 is often optimal for the separation of many purine and pyrimidine (B1678525) bases. microsynth.com

In the context of separating isomers, such as the 7- and 9-beta-D-ribofuranosylpurines, RP-HPLC is a powerful tool. The subtle differences in the polarity and three-dimensional structure of these isomers can be exploited to achieve baseline separation under optimized conditions.

Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC):

Ion-exchange HPLC is particularly effective for the separation of charged nucleosides and is often used for the purification of longer oligonucleotides. nih.gov This method utilizes a stationary phase with charged functional groups that interact with the oppositely charged analyte molecules. For purine nucleosides, which can carry a charge depending on the pH, IEX-HPLC offers an alternative separation mechanism to RP-HPLC.

Detailed Research Findings and Methodologies:

While specific chromatograms for this compound are not always explicitly published with full retention time data, extensive research on the separation of analogous compounds provides a clear framework for its analysis. For example, the isolation and characterization of the structurally similar compound, 7-beta-D-ribofuranosylhypoxanthine, from urine was successfully accomplished using HPLC, confirming the utility of this technique for 7-substituted purine nucleosides. nih.gov The identity of the isolated compound was verified by comparing its HPLC retention time with that of a synthetic standard. nih.gov

Furthermore, studies on the synthesis of various purine nucleoside derivatives frequently employ HPLC to monitor reaction progress and to confirm the purity of the final products. For instance, the synthesis of 8-aza-7-deazapurine nucleosides, which are analogues of purine nucleosides, utilized HPLC to ascertain the purity of the synthesized compounds, with purities often exceeding 95%.

The following interactive data table summarizes typical conditions used in the HPLC analysis of purine nucleosides, which are applicable for the separation and purification of this compound.

Interactive Data Table: Representative HPLC Conditions for Purine Nucleoside Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Technique | Reversed-Phase HPLC | Reversed-Phase HPLC | Ion-Exchange HPLC |

| Stationary Phase | Octadecylsilane (C18) | Octadecylsilane (C18) | Anion-Exchange |

| Column Dimensions | 4.6 mm x 250 mm, 5 µm | 4.6 mm x 150 mm, 3.5 µm | 4.6 mm x 250 mm, 10 µm |

| Mobile Phase A | 0.1 M Ammonium Acetate, pH 4.0 | 50 mM Potassium Phosphate (B84403), pH 5.5 | 20 mM Tris-HCl, pH 7.5 |

| Mobile Phase B | Methanol | Acetonitrile | 20 mM Tris-HCl with 1 M NaCl, pH 7.5 |

| Gradient | 5% to 40% B in 30 min | 0% to 25% B in 20 min | 0% to 50% B in 40 min |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Detection | UV at 260 nm | UV at 254 nm | UV at 260 nm |

| Temperature | 25°C | 30°C | 35°C |

Theoretical and Computational Studies of 7 Beta D Ribofuranosyl 7h Purine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 7-beta-D-Ribofuranosyl-7H-purine, this would involve simulating its interaction with the binding sites of various proteins to predict its potential biological targets. The process would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.

Currently, there are no published studies detailing the molecular docking of this compound with specific protein targets. Such research would be invaluable in predicting its potential pharmacological effects and mechanism of action.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound would reveal its conformational flexibility, showing how the ribose sugar and purine (B94841) base move in relation to each other. This is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site.

Furthermore, MD simulations can model the solvation of the compound, illustrating how water molecules arrange themselves around it. This information is vital for understanding its solubility and the energetic costs of desolvation upon binding to a target. At present, specific MD simulation data for the conformational flexibility and solvation of this compound is not available in the scientific literature.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. For this compound, DFT calculations could determine its electron distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are fundamental to understanding the molecule's reactivity, stability, and the nature of its interactions with other molecules. For instance, the calculated electrostatic potential could highlight regions of the molecule that are likely to participate in hydrogen bonding.

While DFT has been applied to various purine derivatives, specific studies providing detailed electronic structure and reactivity data for this compound are not currently published.

In Silico Approaches for Predicting Biochemical Roles and Interactions

In silico methods encompass a wide range of computational tools used to predict the biological activity and potential roles of a molecule. This can include pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and screening against databases of known biological targets. For this compound, these approaches could predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential to interact with various enzymes or receptors.

The application of such predictive models to this compound has not been documented in the available literature, representing a significant area for future research to explore its potential biochemical significance.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Strategies for N7-Nucleosides

The synthesis of N7-nucleosides presents a considerable challenge due to the inherent thermodynamic preference for the formation of the N9-isomer during glycosylation of purines. nih.govnih.gov Overcoming this regioselectivity issue is paramount for the efficient and scalable production of N7-substituted purine (B94841) nucleosides.

Future synthetic strategies are increasingly focusing on a synergistic approach that combines the precision of biocatalysis with the versatility of chemical synthesis. rsc.org Chemoenzymatic methods are poised to revolutionize the synthesis of these complex molecules. tandfonline.comnih.govnih.gov For instance, the use of nucleoside phosphorylases in transglycosylation reactions is a promising avenue for the specific installation of nucleobases onto sugar moieties. tandfonline.com The development of thermostable and engineered enzymes will likely expand the substrate scope and improve the efficiency of these biocatalytic transformations. tandfonline.com

In parallel, advancements in chemical synthesis are focusing on developing highly regioselective methods. One promising approach involves the direct and regioselective N7-tert-alkylation of 6-substituted purines using a catalyst like SnCl₄ with N-trimethylsilylated purines. nih.gov Another strategy is the regiocontrolled synthesis of N7- and N9-guanine nucleosides, which provides a more controlled approach to obtaining the desired isomer. acs.org Furthermore, solid-phase strategies are being developed to enable the high-throughput synthesis of libraries of N7-substituted purines, which is crucial for drug discovery and the development of biochemical probes.

Elucidating Undiscovered Biosynthetic Pathways

While the de novo and salvage pathways for the biosynthesis of canonical purine nucleotides are well-established, the biosynthetic routes leading to N7-substituted nucleosides are less understood. jiwaji.edu The most well-characterized pathway is the formation of the 7-methylguanosine (B147621) (m7G) cap on eukaryotic mRNA, a critical modification for mRNA stability and translation. youtube.com

However, recent discoveries are beginning to unveil the broader landscape of N7-nucleoside biosynthesis. A significant breakthrough has been the discovery that wild-type nucleoside phosphorylases can catalyze the formation of N7-xanthosine, a "non-native" regioisomer of xanthosine. This finding challenges the paradigm that these enzymes are strictly regioselective for the N9 position and suggests that other, as-yet-undiscovered, enzymatic pathways for N7-nucleoside formation may exist in nature.

Future research will likely focus on genome mining and high-throughput screening of microbial and plant extracts to identify novel enzymes and pathways involved in the biosynthesis of N7-modified nucleosides. The identification of new purine nucleoside antibiotics and their biosynthetic gene clusters will provide a treasure trove of new enzymes and catalytic mechanisms. rsc.org Understanding these pathways will not only provide fundamental insights into cellular metabolism but also offer new biocatalytic tools for the synthesis of novel N7-nucleoside analogs.

Advanced Structural Studies of Complex Biological Assemblies Involving 7-beta-D-Ribofuranosyl-7H-purine

The biological function of this compound and its derivatives is intimately linked to their three-dimensional structure and their interactions within complex biological assemblies, such as DNA and RNA. Advanced structural biology techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are crucial for elucidating these interactions at an atomic level. researchgate.net

The use of site-specific isotopic labeling in conjunction with NMR spectroscopy will be instrumental in studying the dynamics of these modified nucleic acids and their complexes. oup.com These studies will provide a dynamic picture of how N7-modifications influence the conformational landscape of DNA and RNA, which is essential for understanding their biological consequences. Furthermore, computational modeling and molecular dynamics simulations will complement experimental data to provide a deeper understanding of the energetic and structural effects of N7-substitution.

Deeper Understanding of Non-Canonical Nucleoside Biological Functions

While canonical nucleosides are the building blocks of genetic material, non-canonical nucleosides, including N7-substituted purines, play a diverse and often critical role in a variety of biological processes. A major area of research is focused on understanding the biological consequences of N7-guanine adducts, which are formed upon exposure to various alkylating agents and are a significant form of DNA damage. nih.govnih.govresearchgate.net These adducts can be chemically unstable and may lead to the formation of more persistent and mutagenic lesions. nih.govresearchgate.net

Future research will focus on delineating the precise mechanisms by which N7-guanine adducts contribute to mutagenesis and carcinogenesis. nih.govnih.govresearchgate.netoup.com This includes studying their recognition and repair by DNA repair enzymes and their effects on the fidelity of DNA polymerases. There is also growing interest in the potential therapeutic applications of N7-substituted purine analogs as anticancer and antiviral agents. nih.govnih.govresearchgate.netresearchgate.net The development of novel N7-nucleoside analogs and the screening of their biological activities will be a major focus of future research.

Moreover, the discovery of naturally occurring N7-nucleosides with roles in signaling and regulation opens up new avenues of investigation into their endogenous functions. A deeper understanding of the biological roles of these non-canonical nucleosides could lead to the identification of new drug targets and the development of novel therapeutic strategies.

Design of Biochemical Tools and Probes Based on this compound Scaffolds

The unique structural and electronic properties of the this compound scaffold make it an attractive platform for the design of novel biochemical tools and probes. In particular, the development of fluorescent analogs of N7-substituted purines holds great promise for studying the structure, dynamics, and interactions of nucleic acids in real-time. nih.govnih.gov

Future efforts in this area will focus on the rational design and synthesis of N7-purine-based fluorescent probes with improved photophysical properties, such as high quantum yields, large Stokes shifts, and sensitivity to their local environment. nih.govnih.gov These probes can be incorporated into oligonucleotides and used to monitor a wide range of biological processes, including DNA-protein interactions, RNA folding, and enzymatic reactions. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 7-β-D-ribofuranosyl-7H-purine and its derivatives?

- Methodological Answer : The synthesis of 7-β-D-ribofuranosyl-7H-purine derivatives often involves oxidative cyclization of hydrazones using reagents like N-bromosuccinimide (NBS). For example, Chen et al. (2006) demonstrated that NBS promotes the cyclization of hydrazones to yield triazolo-purine derivatives with ribofuranosyl groups . Key steps include optimizing reaction time, temperature (e.g., 60–80°C), and stoichiometry of NBS. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients). Researchers should validate product purity via TLC and characterize intermediates using H/C NMR.

Q. How is the structural integrity of 7-β-D-ribofuranosyl-7H-purine confirmed in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, H NMR of related pyrrolo-pyrimidine derivatives shows distinct peaks for ribofuranosyl protons (e.g., 5.2–6.0 ppm for anomeric protons) and aromatic purine resonances (7.5–8.5 ppm) . C NMR confirms glycosidic bond formation via characteristic ribose C1' shifts (~85–90 ppm). HRMS (ESI) with <5 ppm mass accuracy validates molecular formulas. Researchers should cross-reference spectral data with computational tools (e.g., ACD/Labs) and published analogs to resolve ambiguities .

Q. What biological screening approaches are applicable to assess the activity of 7-β-D-ribofuranosyl-7H-purine analogs?

- Methodological Answer : While direct data on 7-β-D-ribofuranosyl-7H-purine are limited, related purine nucleosides are screened for antiviral or enzyme inhibitory activity. Common methods include:

- Enzyme Assays : Measure inhibition of viral polymerases (e.g., HIV reverse transcriptase) using fluorescence-based substrate turnover.

- Cell-Based Assays : Test cytotoxicity and antiviral efficacy in Vero or HEK293 cells, monitoring IC values.

- Structural Modeling : Dock analogs into target protein active sites (e.g., using AutoDock Vina) to predict binding modes.

- Reference standards (e.g., ribavirin) should be included for comparative analysis .

Advanced Research Questions

Q. How can synthetic yields of 7-β-D-ribofuranosyl-7H-purine derivatives be optimized, particularly for low-yielding reactions?

- Methodological Answer : Low yields (e.g., 8% in pyrrolo-pyrimidine synthesis ) often stem from competing side reactions or poor solubility. Optimization strategies include:

- Catalyst Screening : Test Pd(OAc)/TPPTS systems for Suzuki couplings or alternative transition metals (e.g., CuI for click chemistry).

- Solvent Optimization : Replace polar aprotic solvents (DMF) with mixtures (THF/HO) to enhance substrate solubility.

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity via controlled heating (e.g., 100°C, 30 min).

- Design of Experiments (DoE) frameworks can systematically evaluate variables like temperature, catalyst loading, and solvent ratios.

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions between NMR, HRMS, or computational predictions require a multi-technique approach:

- 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals (e.g., ribose vs. purine protons) and confirm connectivity.

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., methyl-β-D-ribofuranoside analogs ).

- Computational Validation : Compare experimental H shifts with DFT-calculated values (Gaussian, B3LYP/6-31G* basis set).

- If discrepancies persist, re-isolate intermediates or verify reagent purity (e.g., ribofuranosyl donors may degrade if stored improperly).

Q. What strategies are effective in designing 7-β-D-ribofuranosyl-7H-purine analogs for enhanced metabolic stability?

- Methodological Answer : Metabolic instability in nucleosides often arises from glycosidic bond hydrolysis or ribose oxidation. Solutions include:

- Sugar Modifications : Introduce 2'- or 3'-substituents (e.g., fluorine, methyl groups) to block enzymatic cleavage .

- Prodrug Approaches : Mask polar groups (e.g., 5'-OH) with acetyl or phosphoramidate esters to improve bioavailability.

- Isosteric Replacement : Replace oxygen in the ribose ring with sulfur (e.g., 4'-thioribose) to resist phosphorylases.

- Stability assays (e.g., plasma incubation + HPLC monitoring) should quantify degradation rates under physiological conditions.

Handling and Storage

Q. What are the best practices for storing 7-β-D-ribofuranosyl-7H-purine derivatives to ensure stability?

- Methodological Answer :

- Temperature : Store lyophilized powders at –20°C in airtight, amber vials to prevent light/oxygen degradation.

- Solubility : Reconstitute in anhydrous DMSO (for DMSO-soluble analogs) and aliquot to avoid freeze-thaw cycles.

- Moisture Control : Use desiccants (silica gel) in storage containers; avoid aqueous buffers unless immediately needed.

- Related purine derivatives (e.g., 7-phenyl-7H-purine) show stability in refrigerated, dry conditions .

Contradiction Analysis

Q. How can researchers address conflicting reports on the bioactivity of ribofuranosyl-purine analogs?

- Methodological Answer : Contradictions may arise from assay variability or structural impurities. Mitigation steps:

- Reproducibility Checks : Repeat assays in independent labs with standardized protocols (e.g., fixed cell lines, ATP concentration).

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., deprotected sugars) that may skew activity data.

- Meta-Analysis : Compare results across literature (e.g., ribavirin’s broad-spectrum activity vs. narrow-target analogs).

- Transparent reporting of synthetic routes and purity (>95% by HPLC) is critical for cross-study validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.